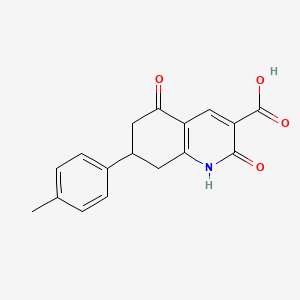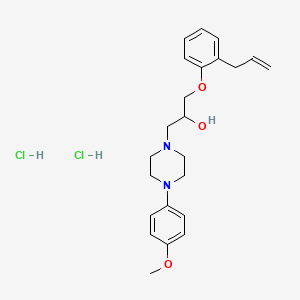
1-(2-Allylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions starting from basic aromatic substrates. For instance, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involves acetylation, reaction with piperazine, and subsequent deacetylation to obtain the target product, with a yield over 56.9% (Wang Xiao-shan, 2011). Although not directly addressing the synthesis of 1-(2-Allylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, these methods provide insight into the synthesis strategies that could be adapted for its production.
Molecular Structure Analysis
Molecular structure and binding mechanisms of similar compounds are often determined using techniques such as time-dependent density functional theory (TDDFT) calculations, X-ray crystallography, and molecular docking. For example, the structure of (S)-1-((1H-benzo[d][1,2,3]triazol-1-yl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol was elucidated, providing insights into the conformational preferences and electronic properties relevant for binding to biological targets (W. Xu et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 1-(2-Allylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride and its analogs typically include interactions with biological targets, showcasing its potential in medicinal chemistry. For example, compounds with similar structures have been investigated for their antidepressant and antianxiety activities through various pharmacological evaluations (J. Kumar et al., 2017).
Physical Properties Analysis
The physical properties of compounds similar to 1-(2-Allylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, such as solubility, melting point, and stability, are crucial for their pharmacological application. These properties are often determined through experimental studies, such as differential scanning calorimetry (DSC) and solubility tests, to assess their pharmaceutical formulation potential.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interaction with other chemical entities, are vital for understanding the compound's behavior in biological systems. NMR studies, such as those conducted on (+/-)-1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine dihydrochloride salt, provide comprehensive insights into the chemical environment and structural integrity of similar compounds (Bing‐Yi Qin et al., 2005).
Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Derivative Development
- A paper by Narsaiah and Nagaiah (2010) discusses an efficient asymmetric synthesis method for a related compound, highlighting advancements in chemical synthesis techniques (Narsaiah & Nagaiah, 2010).
Pharmacological Properties and Receptor Affinity
- Martínez et al. (2001) synthesized derivatives of a similar compound, aiming to develop new antidepressant drugs with dual activity at 5-HT1A serotonin receptors and serotonin transporters. This indicates its potential therapeutic application in depression (Martínez et al., 2001).
- Marona et al. (2011) investigated 1,4-substituted piperazine derivatives, including compounds closely related to the one , for their affinity toward alpha 1- and alpha 2-adrenoceptors. This research suggests possible applications in cardiovascular diseases (Marona et al., 2011).
Structural Analysis and Binding Mechanisms
- A study by Xu et al. (2016) conducted a structural analysis of a similar arylpiperazine derivative, elucidating its binding mechanism with α1A-adrenoceptors. This contributes to understanding the molecular interactions and potential drug design (Xu et al., 2016).
Cardiovascular and Antiarrhythmic Effects
- Malawska et al. (2005) synthesized pyrrolidin-2-one derivatives, including similar compounds, and tested their cardiovascular effects. This research indicates potential application in treating arrhythmias and hypertension (Malawska et al., 2005).
Antitumor Activity and Drug Design
- Hakobyan et al. (2020) explored the synthesis of piperazine-based tertiary amino alcohols and their dihydrochlorides for potential antitumor activity. This suggests a possible application in cancer therapy (Hakobyan et al., 2020).
Antidepressant and Antipsychotic Potential
- Research by Bhosale et al. (2014) designed and synthesized biphenyl moiety linked with aryl piperazine, including compounds structurally similar to the one , assessing their antipsychotic activity. This points towards potential use in psychiatric medication (Bhosale et al., 2014).
Propiedades
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(2-prop-2-enylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3.2ClH/c1-3-6-19-7-4-5-8-23(19)28-18-21(26)17-24-13-15-25(16-14-24)20-9-11-22(27-2)12-10-20;;/h3-5,7-12,21,26H,1,6,13-18H2,2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMZPGRNOHOUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=CC=C3CC=C)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Allylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

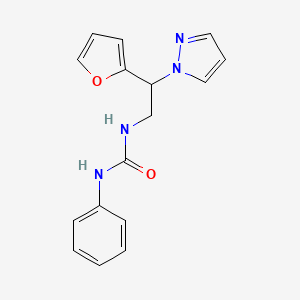


![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2498319.png)
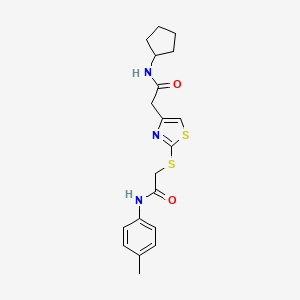
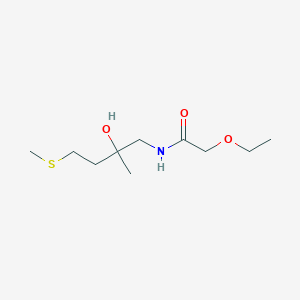

![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2498327.png)
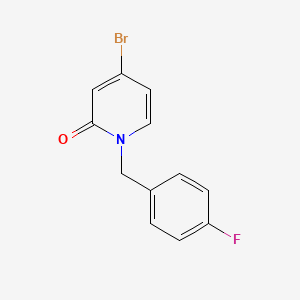
![tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)

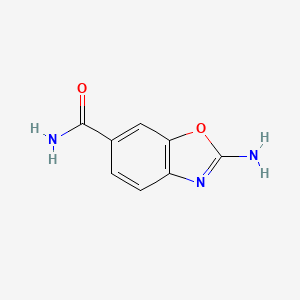
![N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2498335.png)
